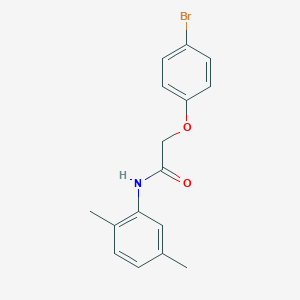
1,2-二异丁氧基苯
描述
1,2-Diisobutoxybenzene is an organic compound with the molecular formula C14H22O2 . It is also known as 1,2-bis(2-methylpropoxy)benzene .
Synthesis Analysis
The synthesis of 1,2-diisobutoxybenzene is not explicitly mentioned in the search results. However, similar compounds like diisopropylbenzenes typically arise by alkylation of benzene or isopropylbenzene with propylene . These alkylations are catalyzed by various Lewis acids, such as aluminium trichloride .
Molecular Structure Analysis
The molecular structure of 1,2-diisobutoxybenzene consists of a benzene ring with two isobutoxy groups attached at the 1 and 2 positions . The average mass of the molecule is 222.323 Da .
Chemical Reactions Analysis
Specific chemical reactions involving 1,2-diisobutoxybenzene are not detailed in the search results. However, similar compounds like diisopropylbenzenes can undergo various transformations catalyzed by Lewis acids .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of 1,2-diisobutoxybenzene are not provided in the search results. However, it’s known that the compound has a molecular formula of C14H22O2 and an average mass of 222.323 Da .
科学研究应用
催化和聚合
1,2-二异丁氧基苯可用于催化和聚合。例如,在 Morgan、Martínez-Castro 和 Storey(2010 年)的研究中,烷氧基苯用于终止猝灭 TiCl4 催化的准活性异丁烯聚合,证明了这些化合物在聚合物化学中直接链端官能化中的作用 (Morgan, Martínez-Castro, & Storey, 2010)。
高级氧化工艺 (AOP)
1,2-二异丁氧基苯与高级氧化工艺也相关。Romero 等人(2018 年)讨论了 1,2-二羟基苯的 pKa 测定,强调了它们在 AOP、氧化应激、木材生物降解和神经疾病中的重要性 (Romero et al., 2018)。
环境化学
在环境化学中,1,2-二异丁氧基苯因其与臭氧的相互作用而受到研究。Mvula、Naumov 和 von Sonntag(2009 年)探讨了木质素模型(包括 1,2-二甲氧基苯)在水溶液中的臭氧化,促进了我们对环境降解过程的理解 (Mvula, Naumov, & von Sonntag, 2009)。
生物质转化
朱等人(2011 年)研究了苯甲醚(一种代表生物质木质素热转化产物的酚类模型化合物)催化转化为汽油级分子的过程。这证明了 1,2-二异丁氧基苯衍生物在生物质转化技术中的潜力 (Zhu, Lobban, Mallinson, & Resasco, 2011)。
大气化学
Führer 和 Ballschmiter(1998 年)对海洋对流层中卤代甲氧基苯的研究说明了 1,2-二异丁氧基苯衍生物在大气化学中的作用,特别是在了解有机卤代物的来源和环境影响方面 (Führer & Ballschmiter, 1998)。
固态结构分析
Gerzain 等人(1996 年)展示了 1,2-二甲氧基苯(一种相关化合物)的单晶 X 射线结构,提供了对其固态结构的见解,这在材料科学和晶体学中具有重要意义 (Gerzain et al., 1996)。
微孔聚合物
在聚合物科学领域,Short 等人(2011 年)研究了源自二(3',4'-二羟基苯基)四苯基苯的微孔聚合物,强调了 1,2-二异丁氧基苯衍生物在创造具有独特性质的材料中的广泛应用 (Short et al., 2011)。
化学合成
Harder 和 Ruspic(2015 年)探索了 1,3-二异丙氧基苯的金属化,表明类似化合物在合成化学中很有用,特别是在复杂有机分子的创建中 (Harder & Ruspic, 2015)。
构象研究
Casarini、Lunazzi 和 Mazzanti(1997 年)对 1,2-二酰基苯进行了动态核磁共振光谱学,有助于理解分子构象和动力学,这在药物设计和材料科学等领域至关重要 (Casarini, Lunazzi, & Mazzanti, 1997)。
安全和危害
The safety data sheet for a similar compound, tert-Butylbenzene, indicates that it is a combustible liquid and can cause skin irritation . It’s recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection . However, specific safety and hazard information for 1,2-diisobutoxybenzene was not found in the search results.
未来方向
The future directions of 1,2-diisobutoxybenzene are not explicitly mentioned in the search results. However, synthetic chemistry continues to evolve and face challenges in terms of higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These challenges could potentially influence future research and applications of compounds like 1,2-diisobutoxybenzene.
属性
IUPAC Name |
1,2-bis(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-11(2)9-15-13-7-5-6-8-14(13)16-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCPZADAVLVLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)

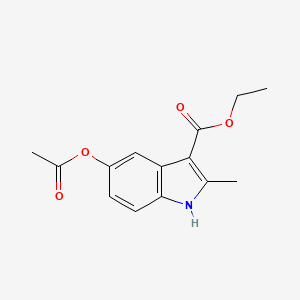
![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)


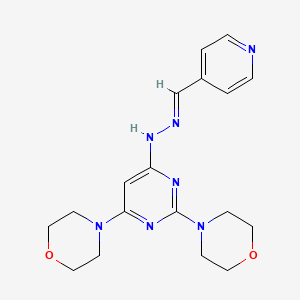
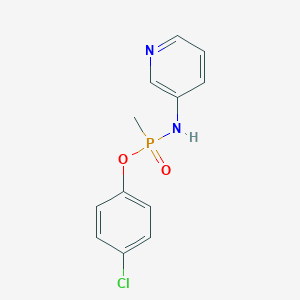
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)

![ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5791870.png)
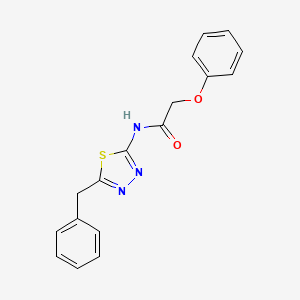
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)
